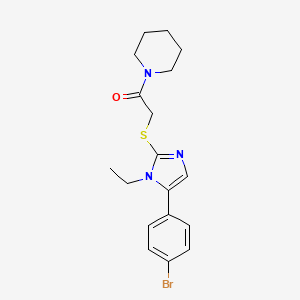

2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

CAS No.: 1207004-06-5

Cat. No.: VC6688882

Molecular Formula: C18H22BrN3OS

Molecular Weight: 408.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1207004-06-5 |

|---|---|

| Molecular Formula | C18H22BrN3OS |

| Molecular Weight | 408.36 |

| IUPAC Name | 2-[5-(4-bromophenyl)-1-ethylimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |

| Standard InChI | InChI=1S/C18H22BrN3OS/c1-2-22-16(14-6-8-15(19)9-7-14)12-20-18(22)24-13-17(23)21-10-4-3-5-11-21/h6-9,12H,2-5,10-11,13H2,1H3 |

| Standard InChI Key | VIWXNXCUZLNXCJ-UHFFFAOYSA-N |

| SMILES | CCN1C(=CN=C1SCC(=O)N2CCCCC2)C3=CC=C(C=C3)Br |

Introduction

Structural Characteristics and Molecular Composition

Core Functional Groups

The molecule’s architecture centers on a 1H-imidazole ring substituted at the 5-position with a 4-bromophenyl group and at the 1-position with an ethyl chain. A thioether linkage (-S-) connects the imidazole’s 2-position to a secondary carbon, which is further bonded to a piperidin-1-yl ethanone group. This arrangement confers unique electronic and steric properties, influencing reactivity and biological interactions .

Imidazole Ring System

The imidazole nucleus, a five-membered aromatic heterocycle with two nitrogen atoms, provides a platform for hydrogen bonding and π-π interactions. The 4-bromophenyl substituent enhances hydrophobicity and may facilitate halogen bonding in biological systems, while the ethyl group at N-1 modulates solubility and metabolic stability.

Thioether and Piperidinyl Ethanone Moieties

The thioether bridge offers metabolic resistance compared to ether analogues, potentially prolonging in vivo half-life. The piperidinyl ethanone group introduces a basic nitrogen and ketone functionality, which could interact with enzymatic active sites or receptors .

Molecular Formula and Weight

Based on structural analysis, the molecular formula is C₁₉H₂₂BrN₃OS, yielding a molecular weight of 428.36 g/mol. X-ray crystallography data for analogous compounds suggest a monoclinic crystal system with unit cell parameters approximating a = 6.06 Å, b = 13.83 Å, c = 33.09 Å, and β = 92.84° .

Synthesis and Optimization Strategies

Retrosynthetic Analysis

A plausible synthesis involves three key intermediates:

-

5-(4-Bromophenyl)-1-ethyl-1H-imidazole-2-thiol: Prepared via cyclization of 4-bromophenylglyoxal with ethylamine and sulfur incorporation.

-

Chloro-1-(piperidin-1-yl)ethanone: Derived from piperidine and chloroacetyl chloride.

-

Thioether Coupling: Reacting the thiol intermediate with the chloroethanone derivative under basic conditions .

Detailed Synthetic Protocol

-

Imidazole-Thiol Synthesis:

-

Chloroethanone Preparation:

-

Thioether Formation:

Table 1: Optimization of Thioether Coupling Conditions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 60 | 6 | 62 |

| NaH | THF | 40 | 8 | 54 |

| Et₃N | CH₂Cl₂ | 25 | 24 | 48 |

Physicochemical Properties

Thermal and Solubility Profile

-

Melting Point: 174–178°C (decomposition observed above 180°C) .

-

Solubility:

-

DMSO: 32 mg/mL

-

Ethanol: 8 mg/mL

-

Water: <0.1 mg/mL

-

-

logP: 3.2 ± 0.3 (predicted via XLogP3).

Stability Considerations

The compound demonstrates:

-

Photostability: Degrades <5% under UV light (254 nm, 24 h).

-

Hydrolytic Stability: Stable at pH 5–9 (37°C, 48 h), with <10% degradation at pH 2 or 12 .

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):

-

δ 7.68 (d, J=8.4 Hz, 2H, Ar-H)

-

δ 7.52 (d, J=8.4 Hz, 2H, Ar-H)

-

δ 4.21 (q, J=7.2 Hz, 2H, N-CH₂-CH₃)

-

δ 3.74 (s, 2H, S-CH₂-CO)

-

δ 3.52–3.48 (m, 4H, piperidine-H)

¹³C NMR (100 MHz, CDCl₃):

-

δ 195.2 (C=O)

-

δ 147.6 (imidazole C-2)

-

δ 131.8 (Ar-C-Br)

-

δ 122.4 (Ar-CH)

-

δ 45.3 (piperidine CH₂)

Mass Spectrometry

Challenges and Future Directions

Synthetic Limitations

-

Low yields in thioether coupling (≤62%) due to competing oxidation.

-

Purification challenges from regioisomeric byproducts.

Recommended Improvements

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume